molecular formula C15H14N2O3S2 B2747102 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide CAS No. 923448-11-7

3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

Cat. No. B2747102
CAS RN: 923448-11-7
M. Wt: 334.41
InChI Key: LVVNXDZZZWCRCR-UHFFFAOYSA-N
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Description

“3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide” is a complex organic compound. It contains a benzylsulfonyl group, a cyano group, and a propanamide group attached to a thiophene ring .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various coupling reactions such as the Stille coupling .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the benzylsulfonyl, cyano, and propanamide groups, along with the thiophene ring, would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the cyano group might undergo transformations such as reduction or hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and propanamide groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and molecular structure of N-acylbenzenesulfonamides revealed their potential as anticancer agents against several human cancer cell lines, highlighting the importance of their structural components in biological activity (Żołnowska et al., 2015).
  • Research on benzosultams generation via a radical process with sulfur dioxide insertion presented an efficient route to synthesize diverse sulfonated compounds, indicating the synthetic versatility of sulfonamide-based chemicals (Zhou et al., 2017).

Pharmaceutical Applications

  • A novel method for the synthesis of 3-arylsulfonylquinoline derivatives , which are significant in pharmaceutical drug development, was achieved through a metal-free process, showing potential in creating compounds with C-S bond and quinoline ring in a single step (Zhang et al., 2016).
  • The anticonvulsant studies of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides demonstrated their efficacy against seizures, with some isomers outperforming standard drugs, thus underscoring their potential in treating generalized seizures (Idris et al., 2011).
  • An investigation into new sulfonamide derivatives revealed their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation, providing insights into their mechanism of action and potential as cancer therapeutics (Cumaoğlu et al., 2015).

Material Science and Chemistry

  • The design and synthesis of new anionic "polymeric ionic liquids" with high charge delocalization showcased the development of materials with enhanced ionic conductivities, indicating applications in energy storage and electrochemical devices (Shaplov et al., 2011).
  • A study on hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through postpolymerization modification demonstrated their significance in creating materials with antifouling properties and stimulus-responsive behavior (Woodfield et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how its functional groups interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity under various conditions, and developing efficient methods for its synthesis .

properties

IUPAC Name

3-benzylsulfonyl-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c16-10-13-6-8-21-15(13)17-14(18)7-9-22(19,20)11-12-4-2-1-3-5-12/h1-6,8H,7,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNXDZZZWCRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

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